molecular formula C14H13FN4O3S B3007507 4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034504-99-7

4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Katalognummer: B3007507
CAS-Nummer: 2034504-99-7
Molekulargewicht: 336.34
InChI-Schlüssel: HFECOTJAKTUWMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a strategic molecular hybrid, combining a fluorinated and ethoxy-substituted benzenesulfonamide group with a pyrazolo[1,5-a]pyrimidine heterocycle. The benzenesulfonamide moiety is a recognized pharmacophore in medicinal chemistry, frequently found in compounds that target enzymes like carbonic anhydrases and tyrosine kinases . Concurrently, the pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its potential in developing kinase inhibitors . As such, this compound serves as a valuable chemical intermediate or building block for researchers designing and synthesizing novel bioactive molecules. It can be utilized in high-throughput screening campaigns to identify new therapeutic leads or in structure-activity relationship (SAR) studies to optimize potency and selectivity against specific biological targets. Given the documented role of similar pyrazolopyrimidine-based compounds as selective enzyme inhibitors , this benzenesulfonamide derivative holds significant research value for investigating signaling pathways involved in various disease areas. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Precautions: Researchers should handle this material with appropriate precautions, using personal protective equipment and referring to the associated Safety Data Sheet (SDS) before use.

Eigenschaften

IUPAC Name

4-ethoxy-3-fluoro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O3S/c1-2-22-13-4-3-11(7-12(13)15)23(20,21)18-10-8-16-14-5-6-17-19(14)9-10/h3-9,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFECOTJAKTUWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases. The structural features of this compound suggest a promising pharmacological profile, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by:

  • Molecular Formula : C₁₄H₁₅FN₄O₂S
  • Molecular Weight : 420.48 g/mol

This structure includes a benzenesulfonamide moiety, an ethoxy group, and a fluoro substituent, which may enhance its solubility and bioavailability.

Research indicates that compounds with pyrazolo[1,5-a]pyrimidine derivatives exhibit biological activities primarily through the inhibition of protein kinases. This inhibition can lead to modulation of various signaling pathways involved in cell proliferation and survival, thereby influencing processes such as inflammation and cancer progression .

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives, including those with pyrazolo[1,5-a]pyrimidine structures, show promising anticancer activity. For instance:

  • Cytotoxicity Studies : In vitro assays have revealed that compounds similar to 4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide exhibit higher cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) compared to standard chemotherapeutics like cisplatin. These compounds often induce apoptosis via caspase activation and modulate key proteins such as p53 and NF-κB .

Anti-inflammatory Activity

The presence of the sulfonamide group in this compound class has been linked to significant anti-inflammatory properties. Compounds with similar structures have shown potent inhibition of COX enzymes, which are critical targets in the management of inflammatory disorders .

Comparative Analysis of Related Compounds

A comparison of structural analogs reveals variations in biological activity based on specific substituents. The following table summarizes some notable compounds:

Compound NameStructure FeaturesUnique Aspects
3-Ethoxy-4-fluoro-N-(3-morpholin-4-ylpropyl)benzenesulfonamideEthoxy group, fluorine substitutionMorpholine ring enhances solubility
N-cyclopropyl-3-fluoro-5-[3-[...]]Cyclopropyl moietyPotential for diverse pharmacological profiles
Ethyl 4-Ethoxy-3-(1-methyl...)Pyrazolo[4,3-d]pyrimidine coreRelated structure but different substitution pattern

Case Studies

Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:

  • Study on MDA-MB-231 Cells : A derivative showed enhanced apoptosis through caspase activation and increased ROS levels.
  • In Vivo Studies : Animal models demonstrated reduced tumor growth when treated with compounds similar to 4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer properties. The compound has shown promise as a potential inhibitor of various protein kinases involved in cancer progression. For instance, similar compounds have been reported to inhibit the activity of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cell proliferation and survival, making it a target for cancer therapy .

Anti-inflammatory Properties

Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold can modulate inflammatory pathways. The benzenesulfonamide moiety may enhance solubility and bioavailability, which are critical for therapeutic efficacy in treating inflammatory diseases .

Inhibition of Protein Kinases

The structural features of 4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide suggest that it may act as a selective inhibitor for specific protein kinases. This selectivity is vital for minimizing side effects and enhancing therapeutic outcomes in diseases characterized by dysregulated kinase activity, such as autoimmune disorders and asthma .

Comparative Analysis with Related Compounds

To understand the unique properties of 4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesUnique Aspects
3-Ethoxy-4-fluoro-N-(3-morpholin-4-ylpropyl)benzenesulfonamideEthoxy group, fluorine substitutionMorpholine enhances solubility
N-cyclopropyl-3-fluoro-5-[...Cyclopropyl moietyDiverse pharmacological profiles
Ethyl 4-Ethoxy-3-(1-methyl...)Pyrazolo[4,3-d]pyrimidine coreDifferent substitution pattern

This table highlights how variations in substituents can lead to different biological activities and therapeutic potentials.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazolo[1,5-a]pyrimidines in various therapeutic contexts:

  • A study demonstrated that derivatives with modifications at the C(7) position exhibited enhanced selectivity against PI3Kδ isoform with IC50 values in the low nanomolar range, indicating strong potential for clinical development against inflammatory diseases like asthma .
  • Another research effort focused on synthesizing a library of pyrazolo[1,5-a]pyrimidines that showed significant anticancer activity by targeting specific kinases involved in tumor growth and metastasis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight Benzene Ring Substituents Pyrazolo[1,5-a]pyrimidine Substituents Key Properties/Activities References
4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide C14H13FN4O3S* 348.35 (calc.) 4-ethoxy, 3-fluoro N-linked at position 6 N/A (theoretical)
4-((2,7-Diamino-5-hydroxy-3-(4-tolyldiazenyl)pyrazolo[1,5-a]pyrimidin-6-yl)diazenyl)-N-(diaminomethylene)benzenesulfonamide (2a) C20H20N12O3S 508.42 4-sulfamoyl, diazenyl 2,7-diamino, 5-hydroxy, 3-(4-tolyldiazenyl) Purity >95%, anticancer potential
N-Butyl-4-{[2,5,7-triamino-3-(4-fluorophenylazo)pyrazolo[1,5-a]pyrimidin-6-yl]azo}benzenesulfonamide (10a) C22H23FN10O2S 526.55 (calc.) 4-butylsulfonamide, diazenyl 3-(4-fluorophenylazo), 2,5,7-triamino Antimicrobial, cytotoxic
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide C14H14N4O3S 348.35 4-trifluoromethyl N-linked at position 6 N/A

*Calculated molecular weight based on formula.

Key Observations :

  • Substituent Diversity: The target compound’s ethoxy and fluoro groups contrast with diazenyl, trifluoromethyl, or amino substituents in analogs. These differences impact electronic properties (e.g., fluorine’s electronegativity) and lipophilicity (ethoxy’s hydrophobic nature) .
  • Biological Relevance: Compounds with diazenyl and amino groups (e.g., 2a, 10a) exhibit antimicrobial or anticancer activity, suggesting that the target’s ethoxy/fluoro combination may modulate similar pathways .

Physicochemical Properties

  • Purity : Compounds like 2a and 2b achieve >95% purity via recrystallization, as confirmed by TLC and elemental analysis .
  • Solubility : The ethoxy group in the target compound may enhance lipophilicity compared to hydrophilic analogs like 2a (containing hydroxy and sulfamoyl groups).

Q & A

Basic: What are the optimal synthetic routes for 4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves cyclocondensation of 3-aminopyrazoles with β-dicarbonyl or α,β-unsaturated electrophiles, followed by functionalization. Key steps include:

  • Reflux conditions : Use of 2-azidoethyl cyanoacetate or acetate in polar aprotic solvents (e.g., DMF) at 100–140°C for 6–8 hours .
  • Microwave-assisted synthesis : Accelerates reaction time (e.g., 5 minutes at 140°C, 50% power) with pyridine as a base, yielding >95% purity .
  • Purification : Recrystallization from ethanol or methanol and characterization via TLC, IR, 1H^1H/13C^{13}C NMR, and HRMS .

Basic: How to resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR : Assign substituent positions using 1H^1H-13C^{13}C HMBC correlations to confirm connectivity between the benzenesulfonamide and pyrazolopyrimidine moieties .
  • X-ray crystallography : Resolve steric effects of the ethoxy and fluoro groups (e.g., dihedral angles between aryl rings) .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns .

Advanced: How to design experiments evaluating antiproliferative activity against cancer models?

Methodological Answer:

  • In vitro assays : Test cytotoxicity using SRB or MTT assays on liver (HepG2) and breast (MCF7) cancer cell lines. Include dose-response curves (e.g., 0.1–100 µM) and calculate IC50_{50} values .
  • Synergy studies : Combine with kinase inhibitors (e.g., palbociclib) and compute combination index (CI) values via CalcuSyn software to identify synergistic effects .
  • Mechanistic validation : Perform Western blotting for apoptosis markers (e.g., caspase-3) or kinase inhibition (e.g., DDR1 phosphorylation) .

Advanced: How to analyze structure-activity relationships (SAR) for substituent effects?

Methodological Answer:

  • Electron-withdrawing groups : The 3-fluoro substituent enhances metabolic stability and target binding via hydrophobic interactions. Ethoxy groups improve solubility and bioavailability .
  • Comparative studies : Synthesize analogs with halogens (Cl/Br) or methoxy groups at position 3 and test in parallel bioassays. Use ANOVA to quantify activity differences .
  • Molecular docking : Map substituent interactions with kinase ATP-binding pockets (e.g., CDK2 or DDR1) using AutoDock Vina .

Advanced: How to address contradictions in biological efficacy across studies?

Methodological Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. Replicate conflicting studies under identical conditions .
  • Off-target profiling : Screen compounds against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .
  • Statistical validation : Apply Bland-Altman analysis to compare inter-lab variability in IC50_{50} values .

Advanced: What computational strategies predict binding modes with kinase targets?

Methodological Answer:

  • Docking protocols : Use Schrödinger Suite or MOE to dock the compound into DDR1 or CDK2 X-ray structures (PDB: 4Y72, 1HCL). Optimize poses with Prime-MM/GBSA .
  • MD simulations : Run 100-ns trajectories in Desmond to assess stability of key interactions (e.g., hydrogen bonds with hinge-region residues) .
  • Free energy calculations : Compute ΔG binding using alchemical methods (e.g., FEP+) to rank analogs .

Advanced: How to improve oral bioavailability in preclinical models?

Methodological Answer:

  • Formulation : Use TPGS (D-α-tocopherol polyethylene glycol succinate) in niosomal carriers to enhance solubility and intestinal absorption .
  • PK studies : Administer 10 mg/kg orally in rodents, measure plasma concentrations via LC-MS/MS, and calculate AUC and Cmax_{\text{max}} .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the sulfonamide nitrogen to improve permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.